molecular formula C36H56F3N7O12 B12500461 Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid

Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid

Cat. No.: B12500461
M. Wt: 835.9 g/mol
InChI Key: PEGIZLVJXSOCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of amino acids, hydroxy groups, and nitrophenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid involves multiple steps, each requiring precise conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps include:

    Amidation Reactions: Formation of amide bonds between amino acids and other functional groups.

    Hydroxy Group Introduction: Incorporation of hydroxy groups through specific reagents and conditions.

    Nitrophenyl Group Addition: Introduction of nitrophenyl groups via nitration reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include:

    Batch Processing: Sequential addition of reagents in controlled environments.

    Purification: Use of chromatography and crystallization techniques to isolate the pure compound.

    Quality Control: Rigorous testing to ensure the compound meets specified standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction of nitrophenyl groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid is unique due to its complex structure, which combines multiple functional groups and amino acid residues. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific fields.

Properties

IUPAC Name

methyl 2-[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoylamino]propanoylamino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGIZLVJXSOCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56F3N7O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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